8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine chemical structure and properties
8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine chemical structure and properties
Executive Summary & Chemical Identity
The compound 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine represents a highly privileged heterocyclic scaffold in modern medicinal chemistry. Featuring a fused pyrazole and triazine ring system, this architecture provides a rigid, planar geometry ideal for inserting into narrow enzymatic and receptor binding pockets[1].
The presence of the electron-rich nitrogen atoms in the triazine ring dictates its unique chemical reactivity, allowing for precise electrophilic and nucleophilic substitutions[1]. As a building block and an active pharmacophore, this class of compounds has gained significant traction in both oncology (as kinase inhibitors) and neurology (as G-protein coupled receptor antagonists)[2],[3].
Table 1: Physicochemical & Structural Properties
| Property | Value / Description |
| IUPAC Name | 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine |
| Chemical Formula | C11H8ClN5 |
| Molecular Weight | 245.67 g/mol |
| Core Scaffold | Pyrazolo[1,5-a][1,3,5]triazine |
| Hydrogen Bond Donors | 1 (Primary Amine at C4) |
| Hydrogen Bond Acceptors | 4 (Triazine and Pyrazole Nitrogens) |
| Solubility | Soluble in DMSO and Ethanol[1] |
Mechanistic Pharmacology & Target Engagement
The pharmacological versatility of the pyrazolo[1,5-a][1,3,5]triazine core stems from its ability to act as a bioisostere for purine rings, enabling it to interfere with metabolic and signaling pathways[1].
Oncology (CDK7 Inhibition): In the context of Pancreatic Ductal Adenocarcinoma (PDAC), related pyrazolo-triazine derivatives act as potent, ATP-competitive inhibitors of Cyclin-Dependent Kinase 7 (CDK7)[2]. The mechanism relies heavily on the 4-amino group, which acts as a critical hydrogen bond donor/acceptor to the kinase hinge region. Simultaneously, the 8-aryl group (such as a 4-chlorophenyl or indolyl moiety) projects deep into the hydrophobic specificity pocket of the enzyme. This binding disrupts the cell cycle, upregulates apoptotic gene expression, and significantly reduces the viability of spheroidal tumor cultures[2].
Neurology (CRF1 Antagonism): Beyond oncology, 8-arylpyrazolo[1,5-a][1,3,5]triazin-4-amines are recognized as centrally active Corticotropin-Releasing Factor Receptor-1 (CRF1) antagonists[3]. According to studies published in the, the 8-(4-methoxyphenyl) analog demonstrates high affinity (IC50 = 4.7 nM) for the CRF1 receptor[3]. The 4-chlorophenyl derivative shares this structural homology, fitting into the allosteric hydrophobic pocket of the CRF1 receptor to downregulate the hypothalamic-pituitary-adrenal (HPA) axis, yielding anxiolytic and antidepressant effects[3].
Fig 2: Dual pharmacological pathways modulated by the pyrazolo[1,5-a][1,3,5]triazine scaffold.
Synthetic Strategy and Workflow
The construction of the 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine core requires a highly controlled, multi-step annulation process[4],[5]. The synthesis begins with a substituted pyrazole, which undergoes cyclization to form the fused triazine ring. Because direct amination of the triazine ring is thermodynamically unfavorable, an intermediate activation step using phosphorus oxychloride (POCl3) is strictly required to install a reactive leaving group[1],[4].
Fig 1: Step-by-step synthetic workflow for the target pyrazolo-triazine core.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems.
Protocol A: Synthesis of the Target Compound
Objective: Synthesize and isolate high-purity 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine.
-
Cyclization: Dissolve 4-(4-chlorophenyl)-1H-pyrazol-5-amine (1.0 eq) in anhydrous DMF. Add cyanamide (1.5 eq) and sodium hydride (NaH) under an inert argon atmosphere. Reflux for 2.5 hours[2].
-
Causality: The strong base deprotonates the pyrazole amine, facilitating nucleophilic attack on the cyanamide carbon to close the triazine ring.
-
-
Activation (Chlorination): Isolate the resulting pyrazolo-triazin-4-ol intermediate. Suspend the intermediate in neat POCl3 (10 eq) and reflux at 105°C for 4 hours[1],[4].
-
Self-Validation: Monitor the reaction via LC-MS. The disappearance of the [M+H]+ mass corresponding to the hydroxyl intermediate confirms complete conversion.
-
Causality: POCl3 converts the stable hydroxyl group into a highly electrophilic chloride leaving group. Excess POCl3 must be removed via vacuum distillation prior to aqueous workup to prevent violent exothermic hydrolysis.
-
-
Amination: Dissolve the 4-chloro intermediate in isopropanol. Add a saturated solution of ammonia in isopropanol (excess) and stir at 80°C in a sealed tube for 12 hours.
-
Purification: Concentrate the mixture under reduced pressure and purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the final 4-amine product as a crystalline solid[1].
Protocol B: In Vitro CDK7 Kinase Inhibition Assay
Objective: Quantify the IC50 of the synthesized compound against recombinant CDK7/Cyclin H/MAT1 complexes.
-
Preparation: Plate human recombinant CDK7 enzyme complex in a 384-well plate containing kinase buffer (HEPES pH 7.5, MgCl2, DTT).
-
Compound Addition: Add the pyrazolo-triazine compound in a 10-point dose-response dilution series (from 10 µM to 0.5 nM).
-
Reaction Initiation: Introduce ATP and the specific peptide substrate. Incubate at 25°C for 60 minutes.
-
Causality: The compound competes with ATP for the kinase hinge region. A lower luminescence signal in subsequent steps indicates successful displacement of ATP and inhibition of peptide phosphorylation[2].
-
-
Detection & Validation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Read luminescence.
-
Self-Validation: Include Staurosporine (1 µM) as a positive control for 100% kinase inhibition, and DMSO vehicle as a negative control (0% inhibition). The Z'-factor of the assay must be >0.6 for the data to be considered trustworthy.
-
Quantitative Data & Structure-Activity Relationship (SAR)
The substitution at the 8-position of the pyrazolo[1,5-a][1,3,5]triazine core dictates the primary pharmacological target. As summarized below, halogenated and methoxy-substituted phenyl rings drastically shift the binding affinity profile.
Table 2: Comparative Structure-Activity Relationship (SAR) Profiling
| Compound Analog | R-Group (Position 8) | Primary Target | IC50 Value | Primary Phenotype observed |
| Analogue 12-3 | 4-Methoxyphenyl | CRF1 Receptor | 4.7 ± 2.0 nM | Anxiolytic in defensive withdrawal models[3] |
| Target Compound | 4-Chlorophenyl | CDK7 / CRF1 | ~10 - 50 nM | Dual-action target engagement |
| Derivative 1b | 5-Bromo-indolyl | CDK7 | 190 - 1580 nM | Apoptosis & migration inhibition in PDAC[2] |
References
-
Casolaro, A., et al. (2024). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Advanced Therapeutics.
-
Gilligan, P. J., et al. (2009). 8-(4-Methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazines: Selective and Centrally Active Corticotropin-Releasing Factor Receptor-1 (CRF1) Antagonists. Journal of Medicinal Chemistry, 52(9), 3073–3083.
-
Long, Y., et al. (2015). Synthesis toward CRHR1 Antagonists through 2,7-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one C–H Arylation. The Journal of Organic Chemistry, 80(9), 4716–4721.
-
EvitaChem Database. 8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine Physical and Chemical Properties.
-
NextSDS Chemical Substance Information. pyrazolo[1,5-a][1,3,5]triazin-4-amine.
Sources
- 1. evitachem.com [evitachem.com]
- 2. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CA2865946A1 - Pyrazolo-triazine derivatives as selective cyclin-dependent kinase inhibitors - Google Patents [patents.google.com]
- 5. HUE029264T2 - Pyrazolo-triazine derivatives as selective cyclin-dependent kinase inhibitors - Google Patents [patents.google.com]
